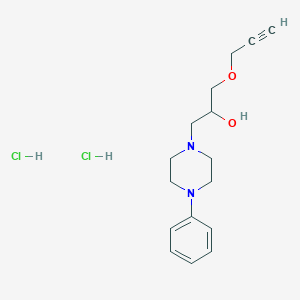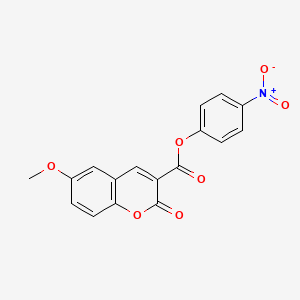![molecular formula C19H21N3O8S B4699001 ethyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4699001.png)
ethyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Overview
Description
Ethyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, commonly known as MNNG, is a chemical compound that has been widely used in scientific research. It is a potent mutagen and carcinogen that has been used to induce DNA damage in laboratory experiments. The purpose of
Mechanism of Action
MNNG is a potent alkylating agent that reacts with DNA to form adducts. The adducts can lead to DNA damage, including base-pair substitutions, deletions, and insertions. The DNA damage induced by MNNG can lead to mutations and chromosomal aberrations, which can contribute to the development of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MNNG are primarily related to its ability to induce DNA damage. MNNG has been shown to induce mutations in various organisms, including bacteria, yeast, and mammalian cells. It has also been shown to induce chromosomal aberrations and DNA strand breaks. The DNA damage induced by MNNG can lead to cell cycle arrest, apoptosis, and cell death.
Advantages and Limitations for Lab Experiments
The main advantage of using MNNG in laboratory experiments is its ability to induce DNA damage. MNNG is a potent mutagen and carcinogen that can induce mutations and chromosomal aberrations in various organisms. However, the use of MNNG in laboratory experiments also has some limitations. MNNG is a highly toxic and carcinogenic compound that requires careful handling and disposal. The use of MNNG in laboratory experiments also requires strict safety protocols to minimize the risk of exposure to the compound.
Future Directions
For the use of MNNG in scientific research include the development of new methods for detecting DNA damage, the study of the role of DNA damage in cancer development and progression, and the study of the mechanisms of DNA repair and the development of new cancer therapies.
Scientific Research Applications
MNNG has been widely used in scientific research to induce DNA damage in laboratory experiments. It is commonly used to study the mutagenic and carcinogenic effects of chemicals and drugs. MNNG has been used to induce mutations in various organisms, including bacteria, yeast, and mammalian cells. It has also been used to study the role of DNA damage in cancer development and progression.
properties
IUPAC Name |
ethyl 4-[[2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O8S/c1-4-30-19(24)13-5-7-14(8-6-13)20-18(23)12-21(31(3,27)28)16-11-15(22(25)26)9-10-17(16)29-2/h5-11H,4,12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYXFNBVGNTTSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)[N+](=O)[O-])OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarbothioamide](/img/structure/B4698918.png)



![N-{2-[(2-fluorobenzyl)thio]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B4698940.png)


![N-(4-bromo-2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4698972.png)
![5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4698976.png)
![2-(butylamino)-6-methyl-8-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4698980.png)

![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(3-pyridinyloxy)propyl]propanamide](/img/structure/B4699015.png)
![{2-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4699016.png)
![N-(2-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B4699019.png)